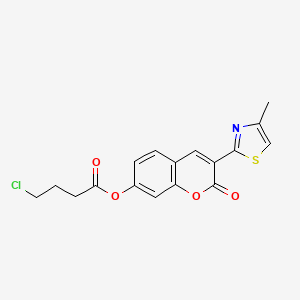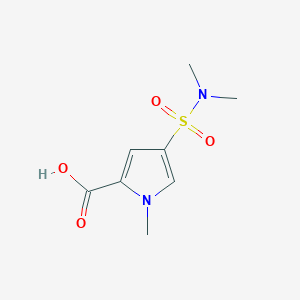
4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, the types of reactions it undergoes, and the products of these reactions .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Wissenschaftliche Forschungsanwendungen
Intermolecular Hydrogen Bonding
The study of intermolecular hydrogen bonding involving compounds with carboxylic acid groups has been a subject of interest. For instance, research demonstrates the formation of hydrogen-bonded dimers between amide and carboxylic acid groups in certain compounds, showcasing the potential for molecular recognition and self-assembly in similar structures (Wash, Maverick, Chiefari, & Lightner, 1997).
Esterification and Amidation
The efficiency of compounds related to 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid in facilitating esterification and amidation reactions under mild conditions has been highlighted. For example, dimethylsulfamoyl chloride (Me2NSO2Cl) combined with N,N-dimethylamines has been used for the preparation of various carboxylic esters or amides, underscoring the role of sulfamoyl chloride and amine choice in reaction success (Wakasugi, Nakamura, & Tanabe, 2001).
Supramolecular Chemistry
The compound's structural features are conducive to studying supramolecular chemistry, particularly in the context of hydrogen bonding and dimer formation. Investigations into novel semirubin analogs, for instance, have revealed insights into intramolecular hydrogen bonding and the potential for such compounds to engage in unique self-assembly behaviors (Huggins & Lightner, 2001).
Green Chemistry Applications
The use of dimethyl carbonate (DMC) in the carboxymethylation, methylation, and dehydration of alcohols and phenols under mild conditions has been explored, with implications for the compound . Such research expands the potential applications of DMC and related compounds in green chemistry, highlighting their versatility in organic synthesis (Jin, Hunt, Clark, & McElroy, 2016).
Crystal Engineering
The role of pyrrole-2-carboxylate derivatives in crystal engineering has been studied, with findings suggesting their utility as robust supramolecular synthons. Such compounds facilitate the self-assembly of hexagonal and grid supramolecular structures, underscoring the importance of pyrrole-2-carbonyl dimers in crystal engineering (Yin & Li, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-9(2)15(13,14)6-4-7(8(11)12)10(3)5-6/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAPMOKQJFOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)
![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

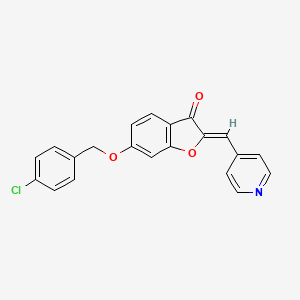

![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)
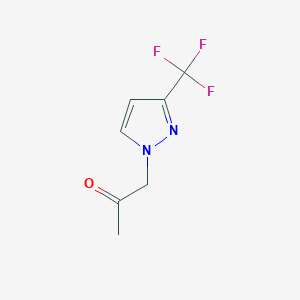
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)
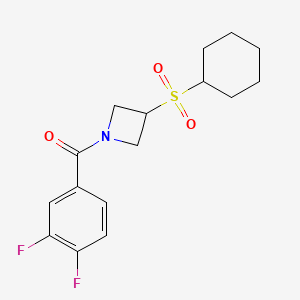

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
